An In-Depth Technical Guide to the Physical and Chemical Properties of 15-Nonacosanol
An In-Depth Technical Guide to the Physical and Chemical Properties of 15-Nonacosanol
Abstract
15-Nonacosanol (CAS: 2764-81-0) is a saturated secondary fatty alcohol with a 29-carbon backbone.[] As a member of the policosanol family, naturally found in various plant waxes, it has garnered significant interest from researchers in nutraceuticals, cosmetics, and materials science.[] This guide provides a comprehensive overview of the core physical and chemical properties of 15-Nonacosanol, detailed experimental protocols for its analysis, and an exploration of its reactivity and potential applications. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in work involving long-chain fatty alcohols.
Introduction to 15-Nonacosanol
15-Nonacosanol is a very-long-chain fatty alcohol characterized by a hydroxyl (-OH) group located at the 15th carbon position of a 29-carbon aliphatic chain.[] Its structure, consisting of a long, hydrophobic hydrocarbon tail and a single polar hydroxyl group, imparts unique physicochemical properties that define its behavior and applications. It is a constituent of the broader policosanol family, a group of long-chain alcohols derived from sources like sugarcane, cereals, and other plant waxes.[]
The scientific community's interest in 15-Nonacosanol and related policosanols stems from their diverse biological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects.[] These properties position 15-Nonacosanol as a compound of interest for applications in functional foods, dietary supplements, and pharmaceuticals.[][2] Furthermore, its physical characteristics make it a valuable component in cosmetic formulations as an emollient and stabilizer and in industrial applications such as lubricants and surfactants.[][2]
Physical Properties of 15-Nonacosanol
The physical state and solubility of 15-Nonacosanol are dictated by its molecular structure: a long, nonpolar aliphatic chain and a single polar hydroxyl group. This dual nature results in a waxy, solid compound at room temperature with limited solubility in polar solvents like water but good solubility in many organic solvents.
Summary of Physical Data
The key physical properties of 15-Nonacosanol are summarized in the table below for quick reference. These values are critical for designing experimental conditions for its extraction, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 2764-81-0 | [2][3][4] |
| Molecular Formula | C₂₉H₆₀O | [][2][4] |
| Molecular Weight | 424.80 g/mol | [][2] |
| Appearance | White Powder / Solid | [][2] |
| Melting Point | 83.1 - 83.8 °C | [][2][4] |
| Boiling Point | 463.0 ± 13.0 °C (Predicted) | [] |
| Density | 0.840 ± 0.06 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] Very low solubility in water (est. 5.026e-08 mg/L @ 25°C).[6][7] | |
| IUPAC Name | nonacosan-15-ol | [][2][4] |
| Synonyms | Dimyristyl methanol, Nonacosane-15-ol | [][4] |
Chemical Properties and Reactivity
The chemical behavior of 15-Nonacosanol is primarily governed by the reactivity of its secondary hydroxyl group. As a long-chain fatty alcohol, it undergoes reactions typical of this functional class, which are fundamental to its biological activity and its use as a synthon in various chemical industries.
Key Chemical Reactions
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Esterification: 15-Nonacosanol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic catalysis to form esters.[2] This reaction is crucial for producing derivatives with altered polarity and biological activity, and it is a key process in the synthesis of certain surfactants and lubricants.[2]
-
Oxidation: The secondary alcohol group of 15-Nonacosanol can be oxidized to a ketone, yielding 15-Nonacosanone.[2] This transformation can be achieved using various oxidizing agents (e.g., chromic acid, PCC). The resulting ketone, 15-Nonacosanone, is also a naturally occurring compound found in plant waxes and has its own distinct properties and applications.[2][8][9]
-
Etherification: In the presence of a strong base and an alkyl halide, 15-Nonacosanol can undergo Williamson ether synthesis to form ethers. This reaction allows for the introduction of various functional groups, modifying the molecule's steric and electronic properties.
The diagram below illustrates the primary reaction pathways involving the hydroxyl group of 15-Nonacosanol.
Caption: Key chemical reactions of 15-Nonacosanol.
Spectroscopic Profile for Structural Elucidation
Accurate identification and structural confirmation of 15-Nonacosanol rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.
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Mass Spectrometry (MS): In an MS experiment, the molecular ion peak (M+) for 15-Nonacosanol would be observed at an m/z corresponding to its molecular weight (approx. 424.8). Fragmentation patterns would likely show losses of water (M-18) from the alcohol and characteristic cleavage on either side of the carbon bearing the hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by C-H stretching vibrations from the long aliphatic chain (around 2850-2960 cm⁻¹). The most diagnostic peak is a broad O-H stretching absorption centered around 3200-3600 cm⁻¹, characteristic of an alcohol. A C-O stretching band would also be present around 1050-1150 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show a large, complex multiplet signal for the methylene (-CH₂-) protons of the aliphatic chain between ~1.2-1.4 ppm. A distinct multiplet around 3.6 ppm would correspond to the proton on the carbon attached to the hydroxyl group (-CHOH-). The hydroxyl proton itself would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The spectrum would display numerous signals for the aliphatic carbons. The key diagnostic signal is the carbon attached to the hydroxyl group (-CHOH-), which would appear downfield around 60-70 ppm.
-
Experimental Protocols
This section provides generalized, step-by-step methodologies for the isolation, purification, and characterization of 15-Nonacosanol. These protocols are foundational and may require optimization based on the starting material and available instrumentation.
Protocol: Isolation from Plant Wax
The isolation of 15-Nonacosanol from natural sources like plant cuticles is a multi-step process involving extraction and chromatographic separation.
Objective: To isolate a crude fraction containing long-chain fatty alcohols from a plant source.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder to maximize surface area.
-
Solvent Extraction: Perform a Soxhlet extraction or sonication-assisted extraction using a nonpolar solvent like hexane or chloroform to extract the cuticular waxes.
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to yield the crude wax extract.
-
Saponification (Optional): To hydrolyze esters and isolate the alcohol fraction, reflux the crude wax with an alcoholic solution of potassium hydroxide (KOH).
-
Fractionation: Neutralize the saponified mixture and perform a liquid-liquid extraction with a nonpolar solvent to separate the non-saponifiable fraction (containing alcohols) from saponified fatty acids.
Protocol: Purification by Column Chromatography
Objective: To purify 15-Nonacosanol from a crude extract or reaction mixture.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., chloroform, dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or acetone (gradient elution).
-
Fraction Collection: Collect eluting fractions in separate test tubes.
-
Purity Analysis (TLC): Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate. Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
Pooling and Evaporation: Combine the fractions containing the pure compound (as determined by TLC) and remove the solvent under reduced pressure.
The general workflow for isolation and purification is depicted below.
Caption: Workflow for isolating 15-Nonacosanol.
Protocol: Spectroscopic Characterization
Objective: To confirm the identity and purity of the isolated 15-Nonacosanol.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or acquire the spectrum using an ATR accessory.
-
MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol, dichloromethane) for analysis by techniques like GC-MS or direct infusion ESI-MS.
-
-
Data Acquisition: Run the samples on the respective spectrometers (NMR, FT-IR, MS) using standard acquisition parameters.
-
Data Analysis: Process the resulting spectra and compare the obtained data (chemical shifts, vibrational frequencies, m/z values) with literature values or spectral databases to confirm the structure of 15-Nonacosanol.
Biological Activity and Potential Applications
15-Nonacosanol is an area of active research due to its potential health benefits, which are often associated with the policosanol mixture it is part of.
-
Cardiovascular Health: As a component of policosanol, it is studied for its potential role in lipid regulation, including supporting reductions in total and LDL cholesterol levels.[]
-
Antioxidant and Anti-inflammatory Properties: The compound has demonstrated antioxidant capabilities, which may help in reducing oxidative stress and lipid peroxidation.[] It may also modulate inflammatory pathways, suggesting potential applications in managing inflammatory conditions.[]
-
Neuroprotective Effects: Preliminary research indicates that 15-Nonacosanol may possess neuroprotective attributes, making it a subject of interest in research on neurodegenerative disorders.[][2]
-
Antibacterial Activity: Some studies have investigated its potential as an antibacterial agent against various Gram-positive and Gram-negative bacteria.[2]
-
Cosmetic and Industrial Uses: Its emollient and stabilizing properties are utilized in skincare and cosmetic formulations.[][2] Industrially, it serves as a raw material for surfactants, lubricants, and waxes.[][2]
Conclusion
15-Nonacosanol is a versatile long-chain fatty alcohol with a well-defined set of physical and chemical properties that underpin its biological functions and industrial applications. Its waxy, solid nature, solubility in organic solvents, and the reactivity of its secondary hydroxyl group are key characteristics for scientific investigation. The protocols outlined in this guide provide a framework for its isolation, purification, and characterization, enabling further research into its promising applications in human health and materials science. As interest in sustainable and plant-derived functional molecules grows, 15-Nonacosanol is poised to remain a significant subject of study.
References
-
BioCrick. (n.d.). 15-Nonacosanol | CAS:2764-81-0. Retrieved from [Link]
-
PubChem. (n.d.). 15-Nonacosanol. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 15-Nonacosanol (FDB011191). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 15-nonacosanol, 2764-81-0. Retrieved from [Link]
-
PubChem. (n.d.). 15-Nonacosanone. National Center for Biotechnology Information. Retrieved from [Link]
-
FlavScents. (n.d.). 15-nonacosanol. Retrieved from [Link]
Sources
- 2. Buy 15-Nonacosanol | 2764-81-0 [smolecule.com]
- 3. 15-Nonacosanol | CymitQuimica [cymitquimica.com]
- 4. 15-Nonacosanol | C29H60O | CID 18459409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 15-Nonacosanol | CAS:2764-81-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 15-nonacosanol, 2764-81-0 [thegoodscentscompany.com]
- 7. 15-nonacosanol [flavscents.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 15-Nonacosanone | C29H58O | CID 75997 - PubChem [pubchem.ncbi.nlm.nih.gov]
